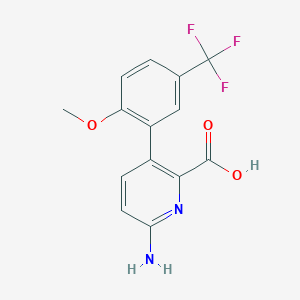
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-DMS-5-HOP) is a highly versatile chemical compound with a wide range of applications in scientific research. It is an organic compound containing a pyridine ring and a sulfamoyl group as its functional groups. It has a molecular formula of C11H14N2O2S and a molecular weight of 246.3 g/mol. It is a colorless to pale yellow solid, with a melting point of 64-67°C and a boiling point of 324-326°C. 2-DMS-5-HOP is soluble in polar solvents such as water, alcohols, and ethers, and is insoluble in non-polar solvents such as hydrocarbons.
Mécanisme D'action
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is an intermediate in the synthesis of several drugs. It acts as a proton donor in the synthesis of these drugs, allowing the formation of a new bond between two molecules. This bond formation is essential for the formation of the desired drug.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is not known to have any direct biochemical or physiological effects. However, it has been used as a reagent in the synthesis of several drugs, which may have biochemical and physiological effects when administered.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is an inexpensive and widely available compound, making it an ideal reagent for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it should be handled with care, as it is a strong acid and can cause skin and eye irritation.
Orientations Futures
There are several potential future directions for the use of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in scientific research. One potential direction is its use in the synthesis of new compounds, such as pyridines, pyridinium salts, and other organic molecules. Another potential direction is its use in the synthesis of new drugs, such as antibiotics and anti-cancer drugs. Additionally, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% could be used as a reagent in the synthesis of polymers, catalysts, and other materials. Finally, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Méthodes De Synthèse
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized by a two-step reaction. The first step involves the condensation of 3-dimethylsulfamoylphenol with 5-hydroxypyridine in the presence of a strong acid such as hydrochloric acid. The second step involves the removal of the excess acid, followed by the addition of a base such as sodium hydroxide. The reaction yields a pure product with a purity of 95%.
Applications De Recherche Scientifique
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is widely used in scientific research. It has been used as a reagent in the synthesis of various compounds, including the synthesis of new pyridines and pyridinium salts. It has also been used in the preparation of 4-amino-3,5-dihydroxy-6-methylpyridine, which is an important intermediate in the synthesis of several drugs. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in the synthesis of several other compounds, such as 2-amino-5-hydroxypyridine and 2-amino-3-hydroxypyridine.
Propriétés
IUPAC Name |
3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)13-7-6-11(16)9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLSMWFVEUUZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














